Methyl 2-ethoxy-5-fluoroisonicotinate
CAS No.: 1809161-57-6
Cat. No.: VC2895145
Molecular Formula: C9H10FNO3
Molecular Weight: 199.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1809161-57-6 |
|---|---|
| Molecular Formula | C9H10FNO3 |
| Molecular Weight | 199.18 g/mol |
| IUPAC Name | methyl 2-ethoxy-5-fluoropyridine-4-carboxylate |
| Standard InChI | InChI=1S/C9H10FNO3/c1-3-14-8-4-6(9(12)13-2)7(10)5-11-8/h4-5H,3H2,1-2H3 |
| Standard InChI Key | GUDWMXYLGBAAFH-UHFFFAOYSA-N |
| SMILES | CCOC1=NC=C(C(=C1)C(=O)OC)F |
| Canonical SMILES | CCOC1=NC=C(C(=C1)C(=O)OC)F |
Introduction
Methyl 2-ethoxy-5-fluoroisonicotinate is a chemical compound with the molecular formula C9H10FNO3 and a molecular weight of 199.18 g/mol . It is a derivative of isonicotinic acid, featuring an ethoxy group at the 2-position and a fluorine atom at the 5-position. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical development, due to its unique chemical and biological properties.
Synthesis and Preparation Methods
The synthesis of Methyl 2-ethoxy-5-fluoroisonicotinate typically involves the esterification of 2-ethoxy-5-fluoroisonicotinic acid with methanol. This reaction is often catalyzed by acids such as sulfuric acid or hydrochloric acid, and the mixture is refluxed to ensure complete esterification. In industrial settings, continuous flow processes are employed to enhance efficiency and yield, utilizing automated systems for precise control of reaction parameters.
Biological Activity and Applications
Methyl 2-ethoxy-5-fluoroisonicotinate exhibits significant biological activity, particularly in antimicrobial and antileishmanial contexts. It has shown moderate antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, it demonstrates promising antileishmanial activity with an effective concentration (EC50) of approximately 22.4 µM against Leishmania species.
Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Scientific Research and Industrial Applications
This compound is used as an intermediate in the synthesis of more complex organic molecules and has applications in the production of agrochemicals and pharmaceuticals. Its unique structure allows it to interact with specific molecular targets, modulating enzyme activity or receptor binding, which is crucial for its biological effects.
Safety and Handling
Methyl 2-ethoxy-5-fluoroisonicotinate is classified with hazard statements H315, H319, and H335, indicating it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautions include avoiding inhalation and contact with skin and eyes, and it should be stored at temperatures between 2-8°C .
Safety Information
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume